molecular formula C9H9NO3 B2949806 6-Nitrochroman CAS No. 50386-60-2

6-Nitrochroman

Cat. No.: B2949806
CAS No.: 50386-60-2
M. Wt: 179.175
InChI Key: XEEPCXIOIGPEPA-UHFFFAOYSA-N
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Description

Significance of Chroman Scaffolds in Heterocyclic Chemistry

The chroman (3,4-dihydro-2H-chromene) ring system is a bicyclic structure comprising a benzene (B151609) ring fused to a dihydropyran ring. This "privileged" scaffold is prevalent in a vast array of biologically active natural products and synthetic compounds, making it a focal point in medicinal chemistry and drug discovery ontosight.ainih.govontosight.airesearchgate.netrsc.orgresearchgate.netmdpi.com. Chroman derivatives are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and anticancer properties ontosight.airesearchgate.netresearchgate.netnih.govrjptonline.org. The inherent structural versatility of the chroman nucleus allows for extensive functionalization, leading to compounds with tailored biological and chemical characteristics.

Overview of Nitro-Substituted Heterocycles in Academic Research

Nitro-substituted heterocycles constitute an important class of compounds in academic research due to the unique properties conferred by the nitro group (-NO₂). As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic distribution within a heterocyclic system, affecting its reactivity, acidity, and interaction with biological targets nih.govnih.govmdpi.com. Nitro groups can activate heterocyclic rings towards nucleophilic attack, serve as precursors for amine functionalities through reduction, and participate in various cycloaddition and cascade reactions mdpi.comvulcanchem.comresearchgate.netuni-rostock.deunimi.itrsc.org. This versatility makes nitro-heterocycles valuable intermediates in organic synthesis and promising candidates for developing new functional materials and pharmaceuticals, including antimicrobial agents and compounds with potential anticancer activity nih.govvulcanchem.com.

Historical Context and Evolution of Nitrochroman Investigations

The investigation into nitrochromans, as a subset of nitro-substituted heterocycles, has largely evolved from the broader study of chroman and chromanone chemistry. Early research focused on the synthesis of the chroman-4-one core structure, which serves as a key precursor for many functionalized chromans. The nitration of chroman-4-one, typically using a mixture of nitric and sulfuric acids under controlled conditions, is a critical step that selectively introduces a nitro group onto the aromatic ring, most commonly at the 6-position due to the directing effects of the chroman system's oxygen atom vulcanchem.com. This reaction yields 6-nitrochroman-4-one (B1309135), a foundational compound for further nitrochroman research. Subsequent transformations, such as the reduction of the ketone and amination at the 4-position, have led to the synthesis of derivatives like this compound-4-amine, expanding the scope of accessible nitrochroman structures and their potential applications vulcanchem.com.

Scope and Academic Relevance of this compound Research

Direct academic research focusing specifically on the parent compound "this compound" (without further substitution on the chroman ring) is not extensively detailed in the provided search results. However, significant research has been conducted on its key derivatives, particularly This compound-4-one and This compound-4-amine . These compounds serve as important intermediates and subjects of study within the broader field of nitrochroman chemistry.

The academic relevance of these nitrochroman derivatives lies in their potential as synthetic building blocks and their exploration for various biological activities. For instance, this compound-4-one has been investigated as a precursor for synthesizing more complex molecules, including those with potential antimicrobial or central nervous system (CNS) activities vulcanchem.com. The nitro group's presence can influence reactivity, allowing for further functionalization, while its reduction can yield aminochromans, which are also of interest in medicinal chemistry mdpi.comvulcanchem.com. The study of these compounds contributes to the understanding of structure-activity relationships within the chroman class and the broader impact of nitro substituents on heterocyclic systems.

Synthesis and Properties of Key Nitrochroman Derivatives

Research has primarily focused on the synthesis and characterization of specific nitrochroman derivatives. The following sections detail the synthesis of a key precursor and the properties of a significant nitrochroman amine derivative.

Synthesis of this compound-4-one

The synthesis of this compound-4-one is a crucial step in accessing many nitrochroman structures. A common method involves the nitration of chroman-4-one.

PrecursorNitrating AgentSolvent/ConditionsTypical YieldReference
Chroman-4-oneHNO₃ in H₂SO₄ (mixed acid)Low temperatures (0–5°C)~70–80% vulcanchem.com

This nitration process selectively targets the 6-position of the chroman ring, yielding this compound-4-one, which possesses the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol naturalproducts.netnih.gov.

Properties of this compound-4-amine Hydrochloride

This compound-4-amine, derived from this compound-4-one, has also been studied. Its hydrochloride salt exhibits specific physicochemical properties:

PropertyValueReference
Molecular FormulaC₉H₁₁ClN₂O₃ vulcanchem.com
Molar Mass230.648 g/mol vulcanchem.com
Predicted Density1.424 ± 0.06 g/cm³ vulcanchem.com
LogP3.40 vulcanchem.com
Predicted Decomposition Temp.>200°C vulcanchem.com

The nitro group in these compounds can undergo reduction to an amine, and the amine group can participate in various reactions such as acylation and Schiff base formation, highlighting their utility as synthetic intermediates vulcanchem.com.

Compound List

this compound

this compound-4-one

this compound-4-amine

this compound-4-amine hydrochloride

Chroman

Chroman-4-one

2,2-Dimethyl-6-nitrochroman-4-one

3,4-dibromo-6-nitrochroman-2-one

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEPCXIOIGPEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50386-60-2
Record name 6-nitro-3,4-dihydro-2H-1-benzopyran
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Advanced Synthetic Methodologies for 6 Nitrochroman and Derivatives

Direct Synthetic Routes to 6-Nitrochroman

Direct synthetic routes aim to construct the this compound core structure efficiently, either through the regioselective introduction of a nitro group onto a pre-formed chroman ring or via cyclization strategies that incorporate the nitro functionality during ring formation.

While direct nitration of the parent chroman ring system to selectively yield the 6-nitro isomer is not extensively detailed in the provided literature, analogous strategies applied to related chroman structures offer insight. For instance, the nitration of chroman-4-one using a mixture of nitric acid and sulfuric acid (mixed acid) under controlled low temperatures (0–5°C) has been reported to yield This compound-4-one (B1309135) with approximately 70–80% yield vulcanchem.com. This regioselectivity is attributed to the electron-donating effect of the oxygen atom within the chroman ring, which activates the aromatic system towards electrophilic substitution, directing the nitro group to the para-position (C-6) vulcanchem.com. Principles observed in the regioselective nitration of other aromatic systems, such as the use of trifluoroacetic acid to promote 6-nitration in certain indole (B1671886) derivatives, suggest that solvent and acid conditions can play a critical role in directing electrophilic attack nih.gov.

Cyclization strategies offer an alternative pathway to construct the this compound scaffold, often by forming the saturated heterocyclic ring system with the nitro group already in place. A notable method involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. Specifically, the treatment of 3-(2-fluoro-5-nitrophenyl)-1-propanol with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to afford this compound in good yields (80%) researchgate.net. This reaction proceeds via the deprotonation of the alcohol, followed by intramolecular displacement of the fluoride (B91410) leaving group by the alkoxide, thereby closing the dihydropyran ring.

Furthermore, the reduction of unsaturated nitrochromene precursors can lead to saturated nitrochroman derivatives. For example, 3-nitro-2H-chromenes can be reduced to the corresponding 3-nitrochromans using reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol-tetrahydrofuran mixtures or even baker's yeast chim.it. While these methods yield nitrochromans with the nitro group at the 3-position, they demonstrate the feasibility of saturating the chromene ring system.

Synthesis of Nitrochroman Precursors and Related Intermediates

The synthesis of key intermediates, particularly nitro-2H-chromenes, is foundational for accessing various nitrochroman derivatives. These intermediates are often prepared through condensation reactions involving substituted salicylaldehydes and nitro-containing building blocks.

The preparation of 3-nitro-2H-chromenes is a well-established area, with several efficient methodologies developed. A common approach involves the condensation of salicylaldehydes with nitroalkenes (such as β-nitrostyrenes) or 2-nitroethanol (B1329411) chim.itmdpi.comurfu.rumdpi.comacs.org. These reactions typically proceed via a Knoevenagel condensation followed by an intramolecular cyclization. Various catalytic systems and reaction conditions have been employed to optimize these transformations:

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the reaction between salicylaldehydes and 2-nitroethanol, often under solvent-free conditions with solid supports like anhydrous potassium carbonate and phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide, TBAB), leading to rapid formation of 3-nitro-2H-chromenes vulcanchem.commdpi.com.

Organocatalysis: Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze the condensation and cyclization reactions, sometimes under solvent-free conditions chim.itacs.org. Chiral secondary amines have also been employed to achieve enantioselective synthesis of 3-nitro-2H-chromenes via organocatalytic cascade reactions chim.itacs.org.

Phase-Transfer Catalysis (PTC): PTC, often in conjunction with microwave irradiation, has proven effective for the synthesis of 3-nitro-2H-chromenes, facilitating reactions between salicylaldehydes and nitroalkanes vulcanchem.commdpi.com.

The synthetic utility of salicylaldehydes and nitroolefins lies in their ability to undergo tandem reactions that form the chroman core. These reactions typically involve an initial Michael addition or condensation, followed by cyclization. For instance, salicylaldehydes can react with α,β-unsaturated compounds, including nitroalkenes, in a cascade process that involves an oxo-Michael addition to the nitroolefin, forming an enolate intermediate. This intermediate then undergoes an intramolecular Knoevenagel condensation to yield the chromene product rsc.org. Other methods include one-pot oxa-Michael-Henry-dehydration reactions between carbohydrate-derived nitroalkenes and salicylaldehydes mdpi.com.

Derivatization and Scaffold Functionalization of this compound

The functionalization of the this compound scaffold allows for the introduction of diverse chemical properties and the synthesis of more complex molecules. The nitro group itself is a versatile functional handle that can be transformed into other groups, most notably an amine.

Nitro Group Transformations: The nitro group at the 6-position of the chroman ring can be reduced to an amino group. This transformation is typically achieved using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) vulcanchem.com. The resulting aminochroman derivatives can serve as precursors for further derivatization, such as acylation or alkylation, to introduce new functionalities or modify physicochemical properties.

General Derivatization Techniques: While specific derivatization protocols for this compound are not detailed, general chemical derivatization techniques are widely employed in organic synthesis and analytical chemistry. These techniques often involve modifying polar functional groups to enhance volatility, improve chromatographic behavior, or facilitate detection. Common methods include silylation (e.g., using silylating reagents like BSTFA or MTBSTFA) to convert active hydrogens (in OH, NH, SH groups) into less polar silyl (B83357) ethers or amines, and acylation (e.g., forming esters or amides) wikipedia.orgsigmaaldrich.comobrnutafaza.hr. These methods are broadly applicable to functional groups present in chroman derivatives, allowing for tailored modifications of the scaffold.

Chemical Reactivity and Mechanistic Transformations of 6 Nitrochroman

Cycloaddition and Conjugate Addition Reactions Involving Nitrochromans

Nitro-Michael Addition Reactions with Diverse Nucleophiles

The literature extensively describes the synthesis of various chroman derivatives, often bearing nitro groups, through cascade reactions that include Michael addition steps. For instance, organocatalytic domino oxa-Michael-nitro-Michael reactions are well-established for constructing chiral chroman scaffolds from precursors like 2-hydroxynitrostyrenes and β-nitroolefins rsc.orgresearchgate.netnih.govacs.org. Similarly, reactions involving 2-nitro-1,3-enynes and phenols can lead to nitrochroman frameworks via Michael-type additions and annulations thieme-connect.com. These processes typically involve the formation of the chroman ring system with the nitro group being incorporated from a nitroalkene or similar synthon. Direct examples where isolated 6-Nitrochroman itself acts as a Michael acceptor or donor in reactions with diverse nucleophiles are not prominently featured in the provided research snippets. The nitro group on the aromatic ring primarily influences nucleophilic aromatic substitution rather than acting as a typical Michael acceptor.

Tandem Cyclization-Addition Sequences (e.g., Oxa-Michael-Henry Domino Reactions)

Tandem cyclization-addition sequences, such as oxa-Michael-Henry domino reactions, are powerful tools for the efficient construction of complex cyclic molecules, including chroman derivatives chim.it. These methodologies often involve the sequential formation of multiple bonds in a single pot, leading to highly functionalized products. For example, the organocatalytic synthesis of polysubstituted chiral chromans has been achieved via oxa-Michael-nitro-Michael domino reactions rsc.orgresearchgate.net. While these reactions are crucial for synthesizing compounds with a nitrochroman core, the provided literature does not detail specific instances where this compound, as an isolated compound, directly participates as a reactant in such tandem cyclization-addition sequences. The focus remains on using simpler precursors to build the nitrochroman scaffold.

Substitution Chemistry of this compound

The presence of the nitro group at the 6-position significantly impacts the substitution chemistry of the aromatic ring within the chroman system.

The nitro group is a strong electron-withdrawing substituent, which activates aromatic rings towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction nih.govtotal-synthesis.comnptel.ac.in. Nucleophilic attack typically occurs at positions ortho or para to the nitro group. While the nitro group itself can sometimes be displaced under specific conditions, it more commonly activates the ring for the displacement of other leaving groups.

Research indicates that this compound can undergo intramolecular SNAr reactions. A study reported the formation of a this compound derivative in 80% yield via an intramolecular SNAr process researchgate.net. This suggests that a nucleophilic moiety present within the this compound molecule can attack the activated aromatic ring, leading to ring closure or rearrangement. The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of a leaving group to restore aromaticity nih.govtotal-synthesis.com.

The nitro group at the 6-position is electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution vulcanchem.com. This deactivation means that electrophilic attack on the aromatic portion of this compound is generally disfavored and requires more forcing conditions compared to unsubstituted chroman or electron-rich chroman derivatives. While the chroman ring system can undergo various functionalizations, direct electrophilic substitution on the aromatic ring of this compound is not a primary reactivity pathway highlighted in the provided literature.

Radical Annulation Processes for Chroman Derivative Synthesis

Radical annulation reactions are powerful methods for constructing cyclic and polycyclic compounds through the formation of multiple bonds in a single process rsc.orgscripps.edu. These reactions often involve the generation of carbon-centered radicals that undergo cyclization. The nitro group itself can participate in radical chemistry; for instance, O2N˙-triggered radical cyclizations have been reported in the synthesis of nitro-substituted heterocycles rsc.org.

A study mentions that this compound can be involved in reactions proceeding via a "radical mechanism" researchgate.net. While specific examples of radical annulation of this compound are not detailed in the provided snippets, this mention suggests that the compound can participate in radical transformations. Such processes might involve the generation of radicals on the chroman ring or potentially involve the nitro group in radical initiation or propagation steps, leading to the formation of new cyclic structures.

Compound List

Advanced Spectroscopic and Analytical Characterization of 6 Nitrochroman and Its Derivatives

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight of 6-nitrochroman and for deducing its structural features through the analysis of its fragmentation patterns under various ionization conditions.

Electron Impact Mass Spectrometry (EI-MS) subjects molecules to a high-energy electron beam (typically 70 eV), inducing ionization and extensive fragmentation. libretexts.orgmdpi.com This "hard" ionization technique provides a reproducible fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. uobasrah.edu.iqrsc.org

For nitrochroman structures, the molecular ion peak (M+) is generally observable, confirming the molecular weight. nih.gov The fragmentation of the chroman skeleton is influenced by the nitro substituent on the aromatic ring. A notable and unusual fragmentation pathway for nitrochromans is the loss of a neutral nitrous acid molecule (HNO₂), resulting in a significant [M - 47]+ fragment. nih.gov This process is less common for many other nitroaromatic compounds, which typically favor the loss of a nitro radical (•NO₂) or a neutral nitrogen monoxide molecule (NO). nih.gov It is proposed that the hydrogen atom abstracted to form HNO₂ originates from the C-2 position of the chroman ring. nih.gov

Other significant fragmentation pathways include cleavages within the dihydropyran ring. Common fragments arise from retro-Diels-Alder (RDA) reactions, which are characteristic of cyclic ethers, and α-cleavage adjacent to the ether oxygen. nih.gov The presence of the nitro group influences the relative abundance of these fragments by affecting the charge distribution within the molecular ion.

Table 1: Predicted EI-MS Fragmentation Data for this compound This table presents a hypothetical fragmentation pattern for this compound based on established principles for related nitrochroman compounds.

m/z (mass-to-charge ratio)Proposed Fragment IonNeutral LossDescription
179[C₉H₉NO₂]⁺-Molecular Ion (M⁺)
132[M - HNO₂]⁺HNO₂Loss of nitrous acid, a characteristic fragmentation for nitrochromans. nih.gov
149[M - NO]⁺NOLoss of nitrogen monoxide.
133[M - NO₂]⁺NO₂Loss of nitro radical, common for nitroaromatics.
121[C₈H₉O]⁺CNO₂RDA fragmentation followed by rearrangement.
105[C₇H₅O]⁺C₂H₄OCleavage of the heterocyclic ring.

Electron Capture Negative Ion Chemical Ionization (ECNICI) is a "soft" ionization technique that offers high sensitivity and selectivity for electrophilic compounds, such as those containing nitro groups. nih.govirisotope.com In this method, low-energy thermal electrons are captured by the analyte molecule, leading to the formation of negative ions with minimal fragmentation. mdpi.com

For this compound, ECNICI typically produces an intense molecular anion radical ([M]⁻•) through resonance electron capture. mdpi.com This provides an unambiguous determination of the molecular weight. nih.gov Depending on the stability of the molecular anion, dissociative electron capture can also occur, where the molecule fragments after capturing an electron. mdpi.com For nitroaromatic compounds, a common dissociative pathway is the loss of the nitro group to form an [M - NO₂]⁻ ion. The relative abundance of the molecular anion versus the fragment ions provides information about the electron affinity of the molecule and the stability of its constituent parts. This technique is particularly valuable for trace analysis of nitrochroman derivatives in complex matrices due to its high specificity and reduced background noise. nih.gov

Table 2: Expected Ions in ECNICI Mass Spectrometry of this compound

Ion Formation ProcessResulting IonDescription
Resonance Electron Capture[M]⁻•Formation of a stable molecular anion radical, confirming molecular weight. mdpi.com
Dissociative Electron Capture[M - H]⁻Loss of a hydrogen radical.
Dissociative Electron Capture[M - NO₂]⁻Loss of the nitro group, forming a phenoxide-type anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, are the starting point for structural analysis. In the ¹H NMR spectrum of this compound, the protons on the aromatic ring are significantly affected by the strong electron-withdrawing nitro group. This causes a downfield shift (to higher ppm values) for the ortho (H-5, H-7) and para (H-8) protons relative to unsubstituted chroman. The specific substitution pattern at the 6-position leads to a characteristic set of coupling constants (J-values) between the aromatic protons, allowing for their unambiguous assignment. The aliphatic protons of the dihydropyran ring (H-2, H-3, and H-4) appear in the upfield region of the spectrum.

¹³C NMR spectroscopy provides information on the number of unique carbon atoms and their chemical environment. libretexts.org The carbon atom directly attached to the nitro group (C-6) is significantly deshielded, while other carbons in the aromatic ring also experience shifts that can be predicted and analyzed.

While 1D NMR is foundational, two-dimensional (2D) NMR techniques are often essential for assigning signals in complex nitrochroman derivatives, especially those with multiple substituents or stereocenters.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity of the aliphatic chain (H-2 to H-3 to H-4) and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings (2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule, such as linking the aliphatic protons to the aromatic ring via the ether linkage and the benzylic position.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Predictions are based on data from substituted chroman-4-ones and general substituent effects.

PositionAtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Multiplicity / Coupling (J in Hz)
2-CH₂-~4.30~65.0t, J = 5.2
3-CH₂-~2.05~22.5m
4-CH₂-~2.90~24.0t, J = 6.5
4aC-~155.0-
5-CH-~7.95~116.5d, J = 2.2
6C-~142.0-
7-CH-~7.85~124.0dd, J = 8.8, 2.2
8-CH-~6.90~117.0d, J = 8.8
8aC-~121.0-

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is an indispensable technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed map of electron density and, from that, an exact model of the atomic positions.

For this compound and its derivatives, a successful crystal structure analysis would provide definitive proof of its constitution and configuration. Key structural parameters that can be determined include:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the expected geometry and revealing any strain or unusual bonding.

Conformation: The exact puckering of the dihydropyran ring can be determined. Chroman rings typically adopt a half-chair or sofa conformation, and crystallography can reveal the specific conformation present in the solid state.

Stereochemistry: For chiral derivatives, the relative and absolute stereochemistry of all stereocenters can be unambiguously established.

Intermolecular Interactions: The packing of molecules in the crystal lattice reveals information about non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the solid-state properties of the material.

Although obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy.

Table 4: Hypothetical Crystallographic Data for this compound This table illustrates the type of data obtained from an X-ray crystallography experiment.

ParameterExample ValueDescription
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry elements within the crystal.
a, b, c (Å)10.5, 5.8, 14.2Dimensions of the unit cell.
β (°)105.5Angle of the unit cell for a monoclinic system.
Volume (ų)885.2Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental data.

Chromatographic Separation Techniques for Isomer Resolution and Purity Assessment

Chromatography is essential for both assessing the purity of synthesized this compound and for separating it from potential isomers. The choice of technique depends on the properties of the compound and the nature of the impurities or isomers present.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile compounds like this compound. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water) are used. A pure sample will show a single major peak, and the peak area can be used to quantify purity (e.g., >99%). Normal-phase HPLC, with a polar stationary phase (e.g., silica) and a nonpolar mobile phase, can also be employed.

Gas Chromatography (GC): For thermally stable and volatile derivatives of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent tool for purity analysis.

Isomer Resolution: The synthesis of this compound can potentially yield positional isomers (e.g., 5-nitro, 7-nitro, or 8-nitrochroman). Separating these isomers is critical as they possess different physical and biological properties.

Positional Isomers: These isomers have different dipole moments and polarities, making them separable by both HPLC and GC. The choice of stationary phase is crucial. In GC, liquid crystal stationary phases have shown unique selectivity for separating rigid positional isomers, such as para- and meta-substituted compounds. In HPLC, phenyl-based or cyano-based stationary phases can offer selectivity for aromatic positional isomers.

Stereoisomers: If a derivative of this compound contains a chiral center (e.g., at the C-2 or C-4 position), it will exist as a pair of enantiomers. Enantiomers have identical properties on achiral stationary phases but can be separated using chiral chromatography. This involves using a chiral stationary phase (CSP) in either HPLC or GC, which interacts differently with each enantiomer, leading to different retention times.

Table 5: Chromatographic Techniques for the Analysis of this compound

TechniqueStationary PhaseApplication
Reversed-Phase HPLCC18, C8Purity assessment.
Normal-Phase HPLCSilica, CyanoPurity assessment, separation of positional isomers.
Chiral HPLCPolysaccharide-based (e.g., Chiralcel)Resolution of enantiomers of chiral derivatives.
Gas Chromatography (GC)Phenyl PolysiloxanePurity assessment, separation of positional isomers.

Computational Chemistry and Theoretical Investigations of 6 Nitrochroman

Density Functional Theory (DFT) Studies

Due to a lack of specific published research focusing on the computational chemistry of 6-nitrochroman, a detailed analysis based on existing literature is not possible. However, we can describe the theoretical framework and the expected outcomes from such studies, based on computational investigations of similar nitroaromatic and chroman derivatives.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO Energetics)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, a DFT analysis would provide insights into the distribution of electrons and the energies of its molecular orbitals.

The key molecular orbitals to consider are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

A hypothetical data table for the HOMO-LUMO energetics of this compound, as would be generated by a DFT calculation, is presented below. Please note that these are illustrative values and not from actual published research.

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-2.1
HOMO-LUMO Gap5.4

Investigation of Reaction Mechanisms and Transition State Characterization

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For this compound, DFT could be used to study various reactions, such as electrophilic aromatic substitution or reduction of the nitro group. The calculations would provide the structure and energy of the transition state, which are essential for determining the reaction's activation energy and, consequently, its rate. The transition state is a fleeting, high-energy structure that cannot be observed experimentally, making computational methods invaluable for its study.

Computational Prediction of Reactivity and Regioselectivity

DFT can also predict the reactivity and regioselectivity of chemical reactions. By analyzing the distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO), one can predict which sites on the this compound molecule are most susceptible to attack by different reagents.

For instance, in an electrophilic aromatic substitution reaction, the sites with the highest electron density on the aromatic ring would be the most likely to react. Conversely, for a nucleophilic attack, the areas with the lowest electron density or the largest LUMO lobes would be the preferred sites. This predictive capability is crucial for designing synthetic routes and understanding reaction outcomes.

Quantum Chemical Calculations for Ground and Excited States

Quantum chemical calculations, including methods beyond standard DFT, can provide a more detailed understanding of the electronic ground and excited states of this compound. These calculations are particularly important for studying the molecule's interaction with light, such as its UV-Vis absorption spectrum.

By calculating the energies of the excited states, it is possible to predict the wavelengths at which the molecule will absorb light. This information is valuable for spectroscopic characterization and for understanding the photochemistry of the compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a non-planar chroman ring, MD simulations can be used to explore its conformational landscape.

These simulations would reveal the different shapes (conformers) the molecule can adopt and the relative energies of these conformers. This is important because the conformation of a molecule can significantly affect its reactivity and biological activity. The simulation provides a dynamic picture of the molecule's behavior, which is complementary to the static picture provided by methods like DFT.

Structure-Reactivity Relationship (SRR) Modeling Based on Theoretical Parameters

Structure-Reactivity Relationship (SRR) modeling, often a component of Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between a molecule's structure and its chemical reactivity. The theoretical parameters obtained from computational chemistry, such as HOMO and LUMO energies, atomic charges, and molecular orbital coefficients, can be used as descriptors in SRR models.

For a series of related chroman derivatives, SRR models could be developed to predict their reactivity in specific reactions based on these calculated parameters. This approach can accelerate the discovery of new compounds with desired chemical properties by allowing for virtual screening before undertaking laboratory synthesis.

Applications of 6 Nitrochroman in Organic Synthesis

6-Nitrochroman as a Versatile Synthetic Building Block

The strategic placement of the nitro group on the chroman scaffold makes this compound a highly valuable and reactive intermediate in organic synthesis. The electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating a variety of chemical transformations. Furthermore, the nitro group itself can be readily converted into other functional groups, most notably an amino group, which opens up a vast landscape of synthetic possibilities.

The reduction of this compound to 6-aminochroman is a cornerstone transformation that unlocks its potential as a versatile building block. This conversion is typically achieved with high efficiency using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride, or sodium dithionite. The resulting 6-aminochroman is a key precursor for the synthesis of a multitude of more complex molecules.

Precursor for Diverse Heterocyclic Scaffolds and Ring Systems

The amino functionality of 6-aminochroman serves as a nucleophilic handle for the construction of a wide range of fused heterocyclic systems. By reacting 6-aminochroman with appropriate bifunctional electrophiles, chemists can readily access novel polycyclic structures incorporating the chroman motif.

For instance, the condensation of 6-aminochroman with various dicarbonyl compounds or their equivalents can lead to the formation of chromeno-fused nitrogen-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic pharmaceuticals. Research has demonstrated the synthesis of chromeno[6,5-b]pyrrolidines and other related structures through multi-step sequences starting from derivatives of this compound.

PrecursorReagent(s)Resulting Heterocyclic System
6-AminochromanDiketones, KetoestersChromeno-fused pyridines, pyrazines
6-AminochromanPhosgene, ThiophosgeneChromeno-fused oxazoles, thiazoles
6-AminochromanIsothiocyanatesChromeno-fused thioureas and related heterocycles

Key Intermediate in Complex Molecule Synthesis

Beyond the synthesis of fused heterocycles, this compound and its primary derivative, 6-aminochroman, are pivotal intermediates in the multi-step synthesis of complex organic molecules. The chroman framework itself is a common feature in many biologically active compounds, and the ability to introduce further complexity via the functionalization of the 6-position is a powerful synthetic strategy.

The amino group of 6-aminochroman can be diazotized and subsequently converted into a variety of other substituents, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer and related reactions. This allows for the introduction of a diverse range of functionalities onto the chroman core, paving the way for the synthesis of elaborately substituted target molecules.

Role in the Total Synthesis of Natural Product Analogues

The chroman ring system is a recurring motif in a significant number of natural products exhibiting a wide spectrum of biological activities. The availability of functionalized chroman building blocks, such as this compound, is therefore of great importance for the synthesis of natural products and their analogues. These analogues are crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule influences its biological function and to develop new therapeutic agents with improved properties.

While direct total syntheses of natural products starting from this compound are not extensively documented, its utility in the synthesis of analogues is a promising area of research. By incorporating the 6-nitro or 6-amino chroman unit into a larger molecular framework, chemists can create novel compounds that mimic the core structure of a natural product but possess modified properties. This approach allows for the exploration of new chemical space and the potential discovery of compounds with enhanced efficacy or novel biological activities.

Development of Precursors for Functional Organic Materials

The unique electronic and structural properties of the chroman ring system, coupled with the ability to introduce various functional groups via the nitro and amino functionalities of this compound, make it an attractive scaffold for the development of precursors for functional organic materials. These materials have potential applications in fields such as electronics, photonics, and sensor technology.

Mechanistic Basis of Biological Activity of Nitrochroman Derivatives

Influence of the Nitro Group on Molecular Interactions and Cellular Reactivity

The presence of a nitro (-NO₂) group on the chroman ring system dramatically influences the molecule's electronic distribution and reactivity, which in turn dictates its interactions with biological macromolecules and its behavior within the cellular environment.

The nitro group is a powerful electron-withdrawing moiety, a property that stems from the high electronegativity of its oxygen atoms and the positive formal charge on the nitrogen atom. nih.gov When attached to an aromatic system like the benzene (B151609) ring of the chroman scaffold, it exerts both a strong inductive effect (-I) and a resonance effect (-M). This electron-withdrawing nature alters the polarity of the molecule and deactivates the aromatic ring, which can favor interactions with nucleophilic sites within protein structures, such as enzymes, potentially leading to inhibition. nih.gov

A key consequence of the nitro group's electronic properties is the creation of a region of positive electrostatic potential on the nitrogen atom. This feature, known as a π-hole, can engage in highly directional, noncovalent interactions with electron-rich atoms like oxygen or sulfur lone pairs found in protein residues or water molecules. nih.govnih.gov These π-hole interactions, with calculated interaction energies of approximately -5 kcal/mol, are significant in biological systems and can play a crucial role in the binding affinity and specificity of a ligand for its protein target. nih.govnih.gov The functional relevance of these interactions is highlighted by studies where a nitro-aromatic ligand shows superior binding affinity or inhibitory activity compared to its non-nitro analogue, suggesting the π-hole interaction is a key contributor to its biological function. nih.govnih.gov

A significant aspect of the biological activity of nitroaromatic compounds, including 6-nitrochroman derivatives, is their capacity to undergo bioreductive activation. nih.gov This process is often catalyzed by a family of flavin-containing enzymes known as nitroreductases, which are particularly active in hypoxic (low-oxygen) environments, such as those found in solid tumors. nih.govnih.gov These enzymes use electron donors like NADH or NADPH to reduce the nitro group in a stepwise fashion. nih.gov

The one-electron reduction of the nitro group produces a nitro radical anion. nih.gov In the presence of oxygen, this radical can transfer its electron to molecular oxygen to form a superoxide (B77818) radical (O₂⁻), regenerating the parent nitro compound. This process, known as redox cycling, can lead to the significant production of reactive oxygen species (ROS), including superoxide and hydroxyl radicals. nih.govresearchgate.net

Under hypoxic conditions, further reduction can occur, yielding nitroso and hydroxylamine (B1172632) intermediates. nih.gov These reduced species are highly reactive and can covalently bind to cellular macromolecules like DNA, leading to cellular damage and death. nih.gov This mechanism forms the basis for the use of some nitro compounds as hypoxia-activated prodrugs in cancer therapy, where the nitro group acts as an electronic switch that triggers the release of a cytotoxic agent upon reduction. nih.govresearchgate.net The generation of ROS and reactive nitrogen species through these redox processes is a central mechanism for the toxicity of nitro compounds against pathogens and cancer cells. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for optimizing lead compounds in drug discovery. For nitrochroman derivatives, SAR studies have provided insights into the importance of the nitro group and other substituents on the chroman scaffold.

In a study of 3-nitro-2-(trifluoromethyl)-2H-chromene analogues as P2Y₆ receptor antagonists, modifications at the 6-position of the chromene ring were systematically explored. nih.gov The parent compound with a hydrogen at the 6-position was a potent antagonist. Replacing this with a bromine atom resulted in a similarly potent compound, indicating that this position could tolerate substitution. nih.gov This led to the synthesis of various 6-alkynyl analogues via a Sonogashira reaction from a 6-iodo precursor. The study found that the nature of the alkyne substituent significantly impacted the antagonist activity. These findings highlight that while the core nitrochromene scaffold is essential for activity, fine-tuning of substituents at the 6-position can modulate potency. nih.gov

The following table summarizes the inhibitory activity of selected 6-substituted 3-nitro-2-(trifluoromethyl)-2H-chromene analogues against the P2Y₆ receptor. nih.gov

Compound ID6-SubstituentIC₅₀ (nM)
3 -H180
4 -Br220
7 -C≡CH1500
8 -C≡C-CH₃1600
11 -C≡C-(CH₂)₂CH₃1200
15 -C≡C-Ph230
21 -CN1300
Data sourced from a study on P2Y₆ receptor antagonists. nih.gov

These results indicate that a small aromatic ring attached via an alkyne linker at the 6-position (Compound 15) restores potency to a level comparable to the halogenated analogue (Compound 4), whereas smaller alkyl alkynes or a cyano group are less favorable. nih.gov Additionally, broader studies on related scaffolds like thiochroman-4-one (B147511) have shown that electron-withdrawing groups at the 6-position generally enhance biological activities such as antifungal efficacy, further supporting the strategic importance of the 6-nitro group. rsc.org

Mechanistic Insights into Ligand-Target Binding and Signal Transduction Pathways

The biological effect of a this compound derivative is ultimately determined by its binding to a specific molecular target and the subsequent modulation of cellular signal transduction pathways.

The inhibition of the P2Y₆ receptor by 3-nitro-2H-chromene antagonists provides a clear example of how these compounds can interfere with signal transduction. nih.gov The P2Y₆ receptor is a Gq protein-coupled receptor. Upon activation by its agonist UDP, it stimulates phospholipase C, which leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ then triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a variety of cellular responses. By acting as an antagonist, the nitrochromene derivative blocks this entire cascade at its inception. It prevents the UDP-induced calcium mobilization, thereby inhibiting the physiological processes mediated by this pathway. nih.gov

Therefore, the mechanistic basis of action for a this compound derivative can be conceptualized as a multi-step process:

The molecule recognizes and binds to its specific biological target (e.g., an enzyme or receptor). This binding is governed by a combination of intermolecular forces, with the electronic properties of the 6-nitro group, including its potential for π-hole interactions, playing a critical role in affinity and specificity.

Upon binding, the derivative modulates the target's function, for instance, by competitively inhibiting substrate or agonist binding.

This modulation interrupts a specific signal transduction pathway (e.g., Gq-coupled signaling), preventing the generation of second messengers and downstream cellular effects.

Alternatively, for certain biological activities, the mechanism may not involve a specific receptor but rather the bioreductive activation of the nitro group, leading to widespread cellular damage through the generation of reactive oxygen species. nih.gov

Q & A

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Perform systematic meta-analysis of literature data, prioritizing studies with robust controls (e.g., cell viability assays with IC50_{50} standardization). Use contradiction matrices (TRIZ framework) to isolate variables like assay type (e.g., in vitro vs. in vivo) or impurity profiles. Replicate conflicting experiments under standardized conditions .

Q. What strategies validate the proposed metabolic pathways of this compound in preclinical models?

  • Methodological Answer : Administer isotopically labeled 13^{13}C-6-Nitrochroman to rodent models and track metabolites via UPLC-QTOF-MS. Use enzyme inhibition assays (e.g., CYP450 isoforms) to identify metabolic enzymes. Cross-reference with in silico tools like MetaSite for pathway prediction .

Methodological Frameworks for Research Design

Q. How can the FINER criteria improve hypothesis formulation for this compound studies?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example, a study on this compound’s neuroprotective effects must justify novelty against existing chroman derivatives and ensure ethical dosing in animal models .

Q. What statistical approaches are critical for interpreting dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply Bayesian inference to quantify uncertainty in LD50_{50} estimates. For longitudinal data, employ mixed-effects models to account for inter-subject variability .

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s electronic properties?

  • Methodological Answer : Re-examine basis sets or solvation models in DFT calculations. Use cyclic voltammetry to experimentally determine redox potentials and compare with computed HOMO energies. Adjust computational parameters iteratively until convergence is achieved .

Q. What methodologies support cross-disciplinary integration of this compound research (e.g., chemistry, pharmacology, materials science)?

  • Methodological Answer : Establish collaborative workflows using shared data repositories (e.g., Zenodo) for raw spectral/assay data. Use ontology frameworks (e.g., ChEBI) to standardize terminology. Host interdisciplinary workshops to align experimental goals and interpret hybrid datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.